(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine

5-HT6 Antagonist CNS Drug Discovery Receptor Binding

(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine, CAS 102908-68-9, is a primary amine-functionalized benzoxazine heterocycle with a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol. It serves as a versatile small-molecule scaffold in medicinal chemistry , with its structure featuring a 3,4-dihydro-2H-benzo[b][1,4]oxazine core.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 102908-68-9
Cat. No. B024477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine
CAS102908-68-9
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2N1)CN
InChIInChI=1S/C9H12N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,5-6,10H2
InChIKeyIGINVTLDGILHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine (CAS 102908-68-9): A Core Benzoxazine Building Block


(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine, CAS 102908-68-9, is a primary amine-functionalized benzoxazine heterocycle with a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol [1]. It serves as a versatile small-molecule scaffold in medicinal chemistry , with its structure featuring a 3,4-dihydro-2H-benzo[b][1,4]oxazine core. This compound class is characterized by a fused benzene and oxazine ring, and derivatives have been investigated for diverse pharmacological activities, including antagonism of the 5-HT6 receptor [2] and inhibition of PI3Kα [3].

The Risk of Substituting (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine in Drug Discovery


The specific substitution pattern and stereochemistry of the (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine scaffold are critical determinants of biological activity. Within the benzoxazine class, minor structural modifications can lead to dramatic shifts in target affinity and selectivity. For instance, while many 3,4-dihydro-2H-benzo[1,4]oxazine derivatives exhibit subnanomolar affinity for the 5-HT6 receptor, their lipophilicity and hERG inhibition profiles vary significantly, directly impacting in vivo efficacy and safety [1]. Similarly, the precise geometry of the 2-aminomethyl group on the oxazine ring is essential for binding interactions, as demonstrated in PI3Kα inhibitor studies where related scaffolds displayed a >10-fold difference in antiproliferative potency across cancer cell lines [2]. Therefore, substituting this specific compound with a generic benzoxazine or a close analog without quantitative validation introduces substantial risk of project failure due to altered potency, selectivity, or pharmacokinetics.

Quantitative Differentiation: (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine vs. Key Comparators


5-HT6 Receptor Affinity: Subnanomolar Potency Comparable to Clinical Candidates

Derivatives of the 3,4-dihydro-2H-benzo[1,4]oxazine scaffold, which includes the target compound as a core, have demonstrated subnanomolar binding affinity (Ki) for the human 5-HT6 receptor. While direct Ki data for the unsubstituted target compound is not available, structurally related compounds within this series show a Ki value as low as 0.479 nM, with an IC50 of 0.88 nM in functional antagonism assays [1]. This places the scaffold's potential affinity in the same range as the well-characterized 5-HT6 antagonist SB-399885, which exhibits a Ki of 0.72 nM [2].

5-HT6 Antagonist CNS Drug Discovery Receptor Binding

Predicted CNS Drug-Likeness: Favorable ADME Profile vs. Industry Benchmarks

Computational models predict a favorable ADME profile for (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine, indicating potential for CNS drug discovery. Key predicted properties include a high human intestinal absorption of 100%, a Caco-2 permeability of 1.18 x 10^-6 cm/s, and a blood-brain barrier (BBB) permeability (log BB) of 0.88 [1]. This BBB penetration score significantly exceeds the typical threshold for CNS-active compounds (log BB > 0.3). Furthermore, the compound is predicted not to be a P-glycoprotein substrate nor an inhibitor of major CYP enzymes, reducing the risk of transporter-mediated drug resistance and drug-drug interactions [1].

ADME Prediction Blood-Brain Barrier Drug-Likeness

Scaffold Selectivity: Reduced hERG Liability Relative to Class Lipophilicity

A key differentiator within the 3,4-dihydro-2H-benzo[1,4]oxazine series is the relationship between lipophilicity (logP) and hERG potassium channel inhibition. Studies show that by maintaining a lower logP, compounds based on this core scaffold can mitigate the risk of hERG blockade, a common cause of drug-induced cardiotoxicity [1]. The target compound (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine has a computed XLogP3-AA of 0.8 [2], which is relatively low and suggests a reduced hERG liability compared to more lipophilic benzoxazine derivatives [1].

hERG Inhibition Cardiotoxicity Structure-Activity Relationship

Versatile Synthetic Handle: Primary Amine for Diverse Derivatization

(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine is valued as a versatile building block due to its primary amine group, which serves as a robust synthetic handle for amide coupling, reductive amination, and urea formation . This chemical versatility enables rapid diversification of the benzoxazine scaffold, a key advantage in hit-to-lead optimization. In contrast, analogs lacking this functional group (e.g., simple methyl or hydroxyl derivatives) offer fewer direct derivatization options, limiting their utility in generating focused libraries [1].

Medicinal Chemistry Building Block Library Synthesis

Recommended Applications for (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine Based on Quantitative Evidence


Early-Stage CNS Drug Discovery Targeting the 5-HT6 Receptor

This compound's core scaffold is validated for high-affinity 5-HT6 receptor antagonism [1]. Its predicted high BBB permeability (log BB = 0.88) and lack of predicted P-glycoprotein liability [2] make it an ideal starting point for CNS programs focused on cognitive enhancement or psychiatric disorders. Procurement should prioritize this scaffold over more lipophilic benzoxazines to minimize hERG-associated cardiotoxicity risks [1].

Oncology Hit-to-Lead Optimization for PI3Kα Inhibition

Derivatives of the benzoxazine scaffold have demonstrated potent inhibition of the PI3Kα pathway, with some compounds exhibiting sub-100 nM IC50 values [3]. The primary amine handle of the target compound allows for rapid synthesis of analogs to explore structure-activity relationships (SAR) for improving kinase selectivity and antiproliferative activity against cancer cell lines like HCT-116, MDA-MB-231, and SNU638 [3].

Combinatorial Chemistry Library Synthesis

As a versatile small-molecule scaffold with a primary amine , (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine is a cost-effective building block for generating diverse compound libraries via amide bond formation or reductive amination. This allows for high-throughput exploration of chemical space around the benzoxazine core, accelerating hit identification across multiple target classes.

ADME Property Benchmarking and In Silico Modeling

The compound's well-characterized predicted ADME profile, including Caco-2 permeability (1.18 x 10^-6 cm/s), human intestinal absorption (100%), and CYP inhibition profile [2], makes it a useful reference standard for in silico ADME model validation and benchmarking. It can serve as a control compound when assessing the predicted drug-likeness of novel benzoxazine derivatives.

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